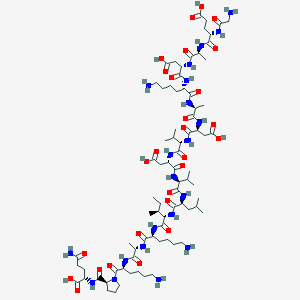
2,4,5-T-Methylester
Übersicht
Beschreibung
Methyl (2,4,5-trichlorophenoxy)acetate (MTCPA) is an organic compound used in a variety of scientific research applications. It is an ester of 2,4,5-trichlorophenol and acetic acid, and is a colorless, volatile, liquid at room temperature. MTCPA is a widely used compound in laboratory experiments, and has been used in studies involving biochemistry, physiology, and pharmacology.
Wissenschaftliche Forschungsanwendungen
Umweltüberwachung
2,4,5-T-Methylester: wird in der Umweltüberwachung eingesetzt, um das Vorhandensein von Herbiziden in Wasserquellen zu detektieren. Seine Detektion ist entscheidend für die Beurteilung der Wasserqualität und die Sicherstellung der Einhaltung von Umweltvorschriften. Moderne Techniken wie die Flüssigchromatographie-Massenspektrometrie (LC/MS) werden für diesen Zweck eingesetzt und bieten hohe Empfindlichkeit und Genauigkeit .
Landwirtschaftliche Chemie
Im Bereich der landwirtschaftlichen Chemie dient This compound als analytischer Standard, um das Verhalten von Herbiziden in Pflanzen und Böden zu untersuchen. Es hilft, die Abbauprofile und das Umweltverhalten von Chlorphenoxy-Herbiziden zu verstehen, was für die Entwicklung nachhaltiger landwirtschaftlicher Praktiken unerlässlich ist .
Toxikologie
In der toxikologischen Forschung wird This compound verwendet, um die potenziellen Auswirkungen von Herbizid-Exposition auf die Gesundheit zu untersuchen. Es ist wichtig, um sichere Expositionsniveaus zu bestimmen und die Mechanismen der Toxizität zu verstehen, was zu verbesserten Sicherheitsrichtlinien und Risikobewertungen führen kann .
Chemische Synthese
Diese Verbindung ist auch in der chemischen Synthese von Bedeutung, wo sie als Reagenz oder Zwischenprodukt bei der Herstellung komplexerer Moleküle verwendet wird. Ihre Reaktivität und Stabilität unter verschiedenen Bedingungen sind Schlüsselmerkmale, die in der synthetischen Chemieforschung untersucht werden .
Pestizidformulierung
This compound: ist an der Formulierung von Pestiziden beteiligt. Forscher verwenden es, um effektivere Pestizidmischungen mit verbesserten Eigenschaften wie erhöhter Potenz, reduzierter Umweltbelastung und gezielter Wirkung gegen bestimmte Schädlinge zu entwickeln .
Entwicklung analytischer Methoden
Analytische Chemiker verwenden This compound, um neue Methoden zur Detektion und Quantifizierung von Herbiziden zu entwickeln. Es ist wichtig, um effizientere, zuverlässigere und kostengünstigere analytische Techniken zu entwickeln .
Materialwissenschaft
In der Materialwissenschaft kann This compound verwendet werden, um die Oberflächeneigenschaften von Materialien zu verändern. Diese Anwendung ist besonders relevant bei der Herstellung von Spezialbeschichtungen, die chemischen Schäden oder Abbau widerstehen können .
Pharmakologie
Obwohl es sich nicht um eine pharmazeutische Verbindung handelt, kann This compound in pharmakologischen Studien verwendet werden, um die Interaktion von Chemikalien mit biologischen Systemen zu verstehen. Dies kann die Entwicklung von Arzneimittelverabreichungssystemen informieren, die diese Wechselwirkungen nachahmen .
Safety and Hazards
“Methyl (2,4,5-trichlorophenoxy)acetate” is a highly flammable liquid and vapor. It causes serious eye irritation and may cause drowsiness or dizziness . It is recommended to handle this compound with care, avoid breathing its dust/fume/gas/mist/vapors/spray, and use it only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
methyl 2-(2,4,5-trichlorophenoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl3O3/c1-14-9(13)4-15-8-3-6(11)5(10)2-7(8)12/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUCNGUOYQGHBJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC(=C(C=C1Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80172875 | |
| Record name | 2,4,5-T-methyl [ISO] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80172875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1928-37-6 | |
| Record name | 2,4,5-T Methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1928-37-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,5-T-methyl [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001928376 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-T Methyl ester | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190451 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4,5-T-methyl [ISO] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80172875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2,4,5-trichlorophenoxyacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.064 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4,5-T-METHYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/131049BJ6I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What analytical challenges are associated with analyzing 2,4,5-T Methyl Ester alongside other herbicides, and how does the research address this?
A: Analyzing 2,4,5-T Methyl Ester in mixtures with other herbicides, particularly using gas chromatography, can be challenging due to potential co-elution. The research demonstrates that using packed columns for analysis often leads to interference, particularly from the herbicide Ramrod, affecting the accurate detection of 2,4,5-T Methyl Ester []. To overcome this, the researchers explored chemically bonded fused silica capillary columns, finding that these specialized columns offer superior separation capabilities, allowing for the distinct detection of 2,4,5-T Methyl Ester without interference from other herbicides like Ramrod []. This highlights the importance of selecting appropriate chromatographic techniques and columns for accurate analysis of complex herbicide mixtures.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B155116.png)

![Bicyclo[3.1.0]hexan-3-one](/img/structure/B155123.png)










